An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Aminomethyl)benzamide
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Aminomethyl)benzamide
Prepared by: A Senior Application Scientist
Introduction: A Versatile Bifunctional Building Block
4-(Aminomethyl)benzamide, a seemingly simple molecule, holds significant value for researchers in medicinal chemistry and drug development. Its structure is deceptively strategic, featuring a rigid aromatic core derivatized with two key functional groups at the para position: a nucleophilic primary amine (via the aminomethyl group) and a classic primary benzamide. This bifunctional arrangement makes it an exceptionally useful scaffold, allowing for sequential or orthogonal chemical modifications. The primary amine serves as a crucial handle for building molecular complexity, while the benzamide moiety can engage in critical hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for its effective utilization in research and development. A notable application that underscores its potential is its use as a foundational scaffold in the discovery of potent small-molecule inhibitors of Ebola and Marburg virus entry, highlighting its relevance in addressing critical unmet medical needs[1].
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of reproducible science. 4-(Aminomethyl)benzamide is uniquely identified by its CAS Registry Number and its IUPAC name, which precisely describe its molecular architecture.
Figure 1: Chemical Structure of 4-(Aminomethyl)benzamide.
The core physicochemical properties are summarized below. These values are critical for designing experimental conditions, from reaction solvent selection to purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 4-(aminomethyl)benzamide | [2] |
| CAS Number | 369-53-9 | [2] |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | [2] |
| Physical Form | White to off-white powder/solid | [3] |
| Melting Point | 141-145 °C | [3] |
| Boiling Point | 332.7 ± 25.0 °C (Predicted) | [4] |
| Density | 1.172 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa (acidic) | 16.14 ± 0.50 (Amide N-H, Predicted) | [4] |
| Solubility | While specific data is sparse, related benzamides show highest solubility in polar protic solvents like methanol and ethanol, moderate solubility in polar aprotic solvents like acetone, and very low solubility in water and non-polar solvents. Solubility is expected to increase with temperature. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
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¹H NMR (Predicted):
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Aromatic Protons (δ ≈ 7.4-7.9 ppm): The benzene ring will exhibit a characteristic AA'BB' system, appearing as two sets of doublets. The two protons ortho to the electron-withdrawing benzamide group (δ ≈ 7.8-7.9 ppm) will be downfield compared to the two protons ortho to the electron-donating aminomethyl group (δ ≈ 7.4-7.5 ppm).
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Amide Protons (-CONH₂): Two broad singlets, integrating to 1H each, are expected between δ ≈ 7.3-8.0 ppm. Their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.
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Benzylic Protons (-CH₂-): A sharp singlet integrating to 2H is expected around δ ≈ 3.8-4.0 ppm.
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Amine Protons (-NH₂): A broad singlet integrating to 2H is expected, typically in the range of δ ≈ 1.5-2.5 ppm. Its position is highly dependent on the solvent and can exchange with D₂O.
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¹³C NMR (Predicted):
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Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield around δ ≈ 168-170 ppm.
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Aromatic Carbons: Four distinct signals are expected. The ipso-carbon attached to the benzamide group (C-1) will be around δ ≈ 133-135 ppm. The ipso-carbon attached to the aminomethyl group (C-4) will be around δ ≈ 142-144 ppm. The two carbons ortho to the benzamide (C-2, C-6) are expected around δ ≈ 128-129 ppm, and the two carbons ortho to the aminomethyl group (C-3, C-5) should appear around δ ≈ 127-128 ppm.
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Benzylic Carbon (-CH₂-): The benzylic carbon signal is expected in the aliphatic region, around δ ≈ 45-47 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
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N-H Stretching (Amine & Amide): A broad absorption band is expected in the region of 3100-3500 cm⁻¹. This band often resolves into multiple peaks, corresponding to the symmetric and asymmetric stretches of both the primary amine and primary amide groups.
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C=O Stretching (Amide I Band): A strong, sharp absorption peak is characteristic of the amide carbonyl group and is expected to appear around 1650-1680 cm⁻¹.
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N-H Bending (Amide II Band): A significant peak resulting from N-H bending is expected around 1620-1650 cm⁻¹.
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Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
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Aromatic C-H Bending: A strong peak around 800-850 cm⁻¹ would be indicative of 1,4-disubstitution (para) on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
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Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight, 150.18.
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Key Fragmentation Patterns: Common fragmentation pathways would include:
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Loss of the amide group (-NH₂) to give a fragment at m/z 134.
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Cleavage of the benzylic C-C bond to lose the aminomethyl radical (•CH₂NH₂) resulting in a benzoyl cation at m/z 105.
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Formation of a tropylium-like ion at m/z 91, characteristic of benzyl compounds.
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Chemical Reactivity and Synthesis
The utility of 4-(aminomethyl)benzamide stems from the distinct reactivity of its two primary functional groups. Understanding this allows for its strategic incorporation into complex synthetic routes.
Figure 2: Key reactivity pathways of 4-(aminomethyl)benzamide's functional groups.
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The Aminomethyl Group: This primary amine is a potent nucleophile and the primary site for synthetic elaboration. It readily undergoes standard amine reactions such as acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones. This versatility is precisely what was exploited in the development of Ebola virus inhibitors, where this amine was used to form new amide or sulfonamide bonds to explore the chemical space of the target protein[1].
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The Benzamide Group: The primary amide is significantly less reactive than the amine. It is a poor nucleophile and generally stable under conditions used to modify the aminomethyl group. Its primary role in a medicinal chemistry context is often structural, acting as a rigid hydrogen bond donor and acceptor to anchor the molecule in a protein's binding site. Under harsh conditions (strong acid or base with heat), it can be hydrolyzed to the corresponding carboxylic acid.
Synthesis Pathway
A robust and industrially relevant method for preparing 4-(aminomethyl)benzamide is the controlled hydration of the corresponding nitrile, 4-(aminomethyl)benzonitrile. This transformation is attractive due to its high atom economy. While various catalysts can achieve this, ruthenium- and palladium-based systems are well-documented for their efficiency in hydrating nitriles to primary amides.
Figure 3: General workflow for the synthesis of 4-(aminomethyl)benzamide.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and purification of 4-(aminomethyl)benzamide. Causality: The choice of a nitrile hydration protocol is based on its efficiency and the stability of the aminomethyl group under these conditions, avoiding the harsher methods required for other synthetic routes that could lead to side products.
Protocol 1: Synthesis via Catalytic Hydration of 4-(Aminomethyl)benzonitrile
(Adapted from established procedures for nitrile hydration)
This protocol describes a robust method for converting the nitrile starting material to the desired primary amide product.
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Reaction Setup:
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To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-(aminomethyl)benzonitrile (1.0 eq.).
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Add a suitable catalyst, such as the Ghaffar-Parkins catalyst ([RuCl₂(p-cymene)]₂/dppf) (0.5-2.0 mol%).
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Add a solvent system, typically a mixture of water and a co-solvent like ethanol (e.g., 1:1 v/v), to ensure solubility of the starting material.
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Reaction Execution:
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Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The choice of temperature is critical; it must be high enough to drive the reaction but not so high as to cause decomposition.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be Dichloromethane:Methanol (e.g., 9:1), visualizing with a UV lamp. The product amide will have a significantly lower Rf value than the starting nitrile.
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Work-up:
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Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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To the resulting residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume). The choice of solvent is based on the product's solubility and ease of removal.
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Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product.
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The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of methanol in dichloromethane. Recrystallization is often preferred for its simplicity and ability to yield highly pure crystalline material.
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Safety and Handling
Adherence to safety protocols is paramount when handling any chemical reagent.
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Hazard Identification: 4-(Aminomethyl)benzamide is classified as harmful if swallowed and causes serious eye irritation[2]. It may also cause skin and respiratory irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved from [Link]
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Rilova, E., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(10), 1369. Available at: [Link]
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Kondratowicz, A. S., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 63(13), 7211–7225. Available at: [Link]
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4-(Aminomethyl)benzamide | C8H10N2O | CID 2512818 - PubChem. (n.d.). Retrieved from [Link]
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1H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Hydration of benzonitrile into benzamide catalyzed by complexes 1, 2... - ResearchGate. (n.d.). Retrieved from [Link]
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Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst - Organic Syntheses. (2024). Organic Syntheses, 101, 327-341. Available at: [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]
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and Fluorescence Labeled Ligands, for the Histamine H2 Receptor - Publikationsserver der Universität Regensburg. (2019). Retrieved from [Link]
- US20240254093A1 - GPR35 Agonist Compounds - Google Patents. (n.d.).
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved from [Link]
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Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved from [Link]
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Rilova, E., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(10), 1369. Available at: [Link]
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Kinetics analysis of the catalysed hydration of benzonitrile to... - ResearchGate. (n.d.). Retrieved from [Link]
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1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). (n.d.). Retrieved from [Link]
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4-AMINOMETHYL-BENZAMIDE - ChemBK. (n.d.). Retrieved from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Med Chem (Los Angeles), 8(10), 273-280. Available at: [Link]
